molecular formula C17H16N2O5S B4292906 methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate

methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate

Cat. No. B4292906
M. Wt: 360.4 g/mol
InChI Key: ZIJUNERBPHTSFF-UHFFFAOYSA-N
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Description

Methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate, also known as MBNG, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of glycine, an amino acid that is essential for the synthesis of proteins in the body. MBNG is a yellow powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate can reduce inflammation and pain in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate is its versatility in various fields of research. It can be used as a tool compound for studying the activity of enzymes and proteins, as well as a precursor for the synthesis of metal nanoparticles. However, one of the limitations of methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate. One area of interest is the development of methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate-based prodrugs for targeted drug delivery. Another area of interest is the synthesis of methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate and its potential applications in various fields.
Conclusion:
In conclusion, methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate is needed to fully understand its potential and to develop new applications for this compound.

Scientific Research Applications

Methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a prodrug for delivering drugs to specific targets in the body. In agriculture, methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, methyl N-[2-(benzylthio)-4-nitrobenzoyl]glycinate has been used as a precursor for the synthesis of metal nanoparticles.

properties

IUPAC Name

methyl 2-[(2-benzylsulfanyl-4-nitrobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-16(20)10-18-17(21)14-8-7-13(19(22)23)9-15(14)25-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJUNERBPHTSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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